N-(2,6-Dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide

Catalog No.
S15821399
CAS No.
78157-41-2
M.F
C13H16N2O3
M. Wt
248.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,6-Dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-y...

CAS Number

78157-41-2

Product Name

N-(2,6-Dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide

IUPAC Name

N-(2,6-dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

InChI

InChI=1S/C13H16N2O3/c1-9-5-4-6-10(2)12(9)15(11(3)16)14-7-8-18-13(14)17/h4-6H,7-8H2,1-3H3

InChI Key

XRKOHTJYSFZEER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(=O)C)N2CCOC2=O

N-(2,6-Dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide is a synthetic organic compound belonging to the class of amides. Its molecular formula is C14H18N2O4C_{14}H_{18}N_{2}O_{4}, with a molar mass of approximately 278.3 g/mol. The compound features a phenylacetamide group linked to an oxazolidinone ring, which is further substituted with a 2,6-dimethylphenyl group. It appears as pure white crystals with a melting point between 104-105 °C and has low solubility in water (3.4 mg/L at 25 °C) but higher solubility in organic solvents like dimethyl sulfoxide and ethanol .

Types of Reactions:

  • Oxidation: The compound can be oxidized to form oxides or hydroxylated derivatives.
  • Reduction: Reduction reactions may yield amines or alcohols.
  • Substitution: The compound can undergo nucleophilic or electrophilic substitution, leading to various derivatives.

Common Reagents and Conditions:

  • For oxidation, agents such as potassium permanganate or hydrogen peroxide may be used.
  • Reduction can be achieved using lithium aluminum hydride or sodium borohydride.
  • Substitution reactions typically employ halogens or alkylating agents under suitable conditions.

The synthesis of N-(2,6-Dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide typically involves several steps:

  • Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
  • Amidation Reaction: The oxazolidinone intermediate is then reacted with 2,6-dimethylphenylamine and acetic anhydride (or phenylacetyl chloride) in the presence of a base such as triethylamine to yield the desired amide.

These methods may be optimized for industrial production to enhance yield and purity through advanced purification techniques and process optimization.

N-(2,6-Dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide has potential applications in various fields:

Medicinal Chemistry: It may serve as a pharmacophore in drug design targeting specific biological pathways.

Materials Science: This compound could be utilized as a building block for synthesizing advanced materials with unique properties.

Organic Synthesis: It may act as an intermediate in the synthesis of complex organic molecules.

Several compounds share structural similarities with N-(2,6-Dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide. Below are some notable examples:

Compound NameMolecular FormulaKey Features
N-(2,6-Dimethylphenyl)-2-hydroxy-N-(2-oxo-3-oxazolidinyl)acetamideC13H16N2O4Contains a hydroxyl group; potential for enhanced solubility and reactivity .
N-(2-Methylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)acetamideC13H15N2O4Similar oxazolidinone structure; varying substituents affect biological activity .
N-(Phenyl)-N-(2-methoxycarbonylmethyl)-1,3-thiazolidineC12H15NO3SDifferent ring structure but similar amide functionality; used in medicinal chemistry.

These compounds highlight the uniqueness of N-(2,6-Dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide due to its specific substitutions and potential applications in medicinal chemistry and materials science. Further studies are needed to fully understand its properties compared to these similar compounds.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Exact Mass

248.11609238 g/mol

Monoisotopic Mass

248.11609238 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-15-2024

Explore Compound Types